molecular formula C10H16F4N2Si B2860413 3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane CAS No. 1125518-74-2

3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane

Cat. No. B2860413
CAS RN: 1125518-74-2
M. Wt: 268.331
InChI Key: FWIGQLSSVJHTGB-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazolyltetrafluoroethyl trimethylsilane (DMPT) is an organosilicon compound with a chemical formula of C10H18F4N2Si. It has a molecular weight of 268.331. This compound serves as a nucleophilic source of the pyrazolyltetrafluoroethyl moiety in reaction with electrophiles such as aromatic aldehydes .


Chemical Reactions Analysis

The trimethylsilyl group in the compound, which consists of three methyl groups bonded to a silicon atom, is characterized by chemical inertness and a large molecular volume . This makes it useful in a number of applications, including serving as a nucleophilic source of the pyrazolyltetrafluoroethyl moiety in reaction with electrophiles .

Scientific Research Applications

Organometallic Complexes with Neutral N3 Donor Ligands

Organometallic compounds containing the tris(3,5-dimethylpyrazolyl)methane (HC(Me2pz)3) ligand have been reported, showcasing the first group 3 organometallic compounds with such ligands. This research involved the synthesis of scandium and yttrium tris((trimethylsilyl)methyl) derivatives, providing insights into their reactivity and potential applications in catalysis and materials science (Tredget et al., 2005).

X-ray Crystallography and Quantum-Chemical Analysis

Studies on 3(5),4-dimethylpyrazole and 3,4,5-trimethylpyrazole at low temperatures using X-ray crystallography revealed the formation of trimers via NH.N hydrogen bonds, indicating potential applications in molecular recognition and crystal engineering (Infantes et al., 1999).

Chemical Transformations in Carboxylation and N-siloxycarbonylation Reactions

Research on the behavior of 3,5-dimethylpyrazole in carboxylation, N-siloxycarbonylation, and transsilylation reactions unveiled a new Nsiloxycarbonylation reagent, providing a convenient method for synthesizing O-silylurethanes and trimethylsiloxycarbonyldiazoles. This highlights its potential in synthetic organic chemistry (Belova et al., 2013).

Synthesis and Crystal Structures of Isocyanide and Ylidene Complexes

The reaction of 2-(Trimethylsiloxy)phenyl isocyanide with triphenylborane led to the formation of novel isocyanide and ylidene complexes, illustrating the versatility of silicon-containing compounds in organoboron chemistry (Tamm et al., 1996).

Safety and Hazards

The safety data sheet for a similar compound, (3 5-DIFLUOROPHENYLETHYNYL)TRIMETHYLSIL, suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water but do not induce vomiting .

properties

IUPAC Name

[2-(3,5-dimethylpyrazol-1-yl)-1,1,2,2-tetrafluoroethyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F4N2Si/c1-7-6-8(2)16(15-7)9(11,12)10(13,14)17(3,4)5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIGQLSSVJHTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C(F)(F)[Si](C)(C)C)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F4N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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